Potassium trifluoroacetate

Catalog No.
S1904203
CAS No.
2923-16-2
M.F
C2HF3KO2
M. Wt
153.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium trifluoroacetate

CAS Number

2923-16-2

Product Name

Potassium trifluoroacetate

IUPAC Name

potassium;2,2,2-trifluoroacetate

Molecular Formula

C2HF3KO2

Molecular Weight

153.12 g/mol

InChI

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

SIMZKPFFQPBRPY-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)[O-].[K+]

Canonical SMILES

C(=O)(C(F)(F)F)O.[K]

The exact mass of the compound Potassium trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium trifluoroacetate (KTFA) is a highly water-soluble, white crystalline organofluorine salt (CF3COOK) recognized for its dual utility as a stable trifluoromethylating reagent in organic synthesis and an advanced electrolyte component in energy storage systems[1]. Unlike volatile or gaseous fluorinating agents, KTFA offers excellent bench stability and processability, melting at 140–142 °C [2]. In procurement contexts, it is primarily sourced as a precursor for continuous-flow pharmaceutical synthesis [2] and as a specialized solute or additive for aqueous potassium-ion batteries (AKIBs) and lithium-metal anodes, where its specific trifluoroacetate anion modifies solvation structures and suppresses solvent freezing [1].

Substituting KTFA with generic potassium salts (such as potassium acetate or potassium chloride) in battery applications fails because non-fluorinated anions cannot form the robust, fluorine-rich Solid Electrolyte Interphase (SEI) required to prevent dendrite growth, nor do they sufficiently disrupt water hydrogen-bonding networks to enable sub-zero operation[1]. Conversely, substituting KTFA with other common potassium fluorinated salts like potassium triflate (KCF3SO3) fails in extreme low-temperature aqueous systems due to triflate’s weaker freezing-point depression capabilities[1]. In organic synthesis workflows, replacing KTFA with alternative trifluoromethyl sources like gaseous trifluoroiodomethane (CF3I) or liquid Ruppert-Prakash reagent (TMSCF3) drastically alters handling requirements, introduces mass-transfer limitations in flow reactors, and significantly increases precursor costs [2].

Low-Temperature Aqueous Electrolyte Viability (vs. Potassium Triflate)

In the development of water-in-salt (WiS) electrolytes for aqueous potassium-ion batteries, the choice of the potassium salt dictates the operational temperature range. A 10 mol/kg (m) aqueous solution of KTFA achieves a freezing point of -35.5 °C, allowing the battery to retain 87.5% of its capacity over 1000 cycles at -35 °C [1]. In direct comparison, a 10 m solution of potassium triflate (KCF3SO3) fails to provide the same degree of hydrogen-bond breakage and average ice formation energy, resulting in earlier freezing and electrochemical failure at ultra-low temperatures [1].

Evidence DimensionFreezing point and low-temperature capacity retention
Target Compound Data10 m KTFA aqueous electrolyte freezes at -35.5 °C; 87.5% capacity retention at -35 °C (1000 cycles)
Comparator Or Baseline10 m Potassium triflate (KCF3SO3) baseline
Quantified DifferenceKTFA prevents freezing down to -35.5 °C, maintaining liquid-state ion transport where the triflate analog freezes.
Conditions10 mol/kg aqueous electrolyte, -35 °C cycling conditions

Buyers formulating electrolytes for extreme-climate energy storage must prioritize KTFA over standard sulfonated potassium salts to ensure liquid-state viability and long-term cycling stability.

Lithium-Metal Anode Stabilization via Solvation Alteration (vs. Standard Liquid Electrolytes)

When utilized as an electrolyte additive in lithium-metal batteries, KTFA significantly alters the local Li+ solvation structure. The strong polar interaction between the trifluoroacetate anion and Li+ weakens solvent coordination, replacing solvent molecules in the primary sheath[1]. This modification enhances the Li+ transference number to 0.68 and increases the ionic conductivity to 8.93 × 10^-4 S cm^-1, compared to conventional baseline liquid electrolytes which exhibit lower transference numbers and are prone to dendrite formation [1].

Evidence DimensionLi+ transference number and ionic conductivity
Target Compound DataTransference number of 0.68; conductivity of 8.93 × 10^-4 S cm^-1 (with KTFA additive)
Comparator Or BaselineConventional liquid electrolytes without KTFA additive (lower transference and conductivity)
Quantified DifferenceKTFA integration directly yields a transference number of 0.68, mitigating dendrite formation.
ConditionsKTFA incorporated as an additive into conventional liquid electrolytes for Li-metal anodes

Battery manufacturers can procure KTFA as a functional additive to resolve dendrite-induced short circuits and improve the safety and lifespan of lithium-metal cells.

Eutectic Precursor Suitability for Single Cation Ionic Liquids (vs. High-Melting Potassium Salts)

The formulation of ternary potassium Single Cation Ionic Liquids (SCILs) requires precursors with intrinsically low melting points to achieve a room-temperature liquid state. KTFA, with a melting point of 140–142 °C, serves as a critical low-melting component alongside salts like KFTFSI and KFSI [1]. Standard potassium salts (e.g., KPF6 or KClO4) possess excessively high melting points and cannot form viable SCILs. The inclusion of KTFA enables the creation of ultra-concentrated, non-flammable electrolytes that suppress water decomposition and expand the electrochemical window [1].

Evidence DimensionMelting point and eutectic formulation viability
Target Compound DataKTFA melting point 140–142 °C
Comparator Or BaselineStandard potassium battery salts (e.g., KPF6, >500 °C)
Quantified DifferenceKTFA's melting point is hundreds of degrees lower than conventional inorganic potassium salts, enabling ternary eutectic SCIL formation.
ConditionsDifferential scanning calorimetry of mixed potassium salts for SCILs

Researchers and engineers developing non-flammable SCILs must select KTFA to successfully depress the eutectic temperature of the multi-salt mixture.

Continuous-Flow Trifluoromethylation Efficiency (vs. Batch Processing)

In pharmaceutical manufacturing, transitioning from batch to continuous-flow systems requires highly soluble and reactive precursors. KTFA acts as a highly effective solid source of the trifluoromethyl group for the rapid cross-coupling of aryl and heteroaryl iodides [1]. When deployed in a continuous-flow microreactor system, KTFA undergoes controlled decarboxylation to deliver the CF3 moiety, achieving good to excellent yields with significantly shorter reaction times compared to traditional batch processing, while eliminating the need to handle hazardous gaseous CF3 sources under pressure[1].

Evidence DimensionReaction time and process scalability
Target Compound DataRapid, high-yield trifluoromethylation in continuous flow
Comparator Or BaselineTraditional batch processing and gaseous CF3 sources
Quantified DifferenceFlow-enabled KTFA reactions bypass the mass-transfer bottlenecks of batch reactors and the handling hazards of pressurized CF3 gases.
ConditionsCopper-catalyzed trifluoromethylation of aryl/heteroaryl iodides in a flow system using CF3COOK

Process chemists should procure KTFA to safely and efficiently scale up the synthesis of fluorinated APIs using modern continuous-flow infrastructure.

Sub-Zero Aqueous Potassium-Ion Batteries (AKIBs)

Directly following from its quantitatively stronger freezing-point depression capabilities compared to potassium triflate, KTFA is a primary solute for water-in-salt electrolytes designed for extreme cold. It ensures that grid-storage or aerospace K-ion batteries remain operational down to -35 °C without solvent crystallization [1].

Dendrite-Suppressing Additives for Lithium-Metal Anodes

Based on its ability to alter the local Li+ solvation sheath and boost the transference number to 0.68, KTFA is applied as a liquid electrolyte additive. Procurement in this scenario targets the stabilization of the solid electrolyte interphase (SEI) in next-generation high-energy-density lithium-metal batteries [2].

Precursor for Non-Flammable Single Cation Ionic Liquids (SCILs)

Leveraging its relatively low melting point (140–142 °C), KTFA is a mandatory building block for formulating ternary potassium SCILs. It is used alongside KFSI and KFTFSI to create ultra-safe, non-flammable electrolytes for advanced energy storage systems requiring wide electrochemical windows [3].

Continuous-Flow Synthesis of Fluorinated Pharmaceuticals

Due to its high solubility and controlled decarboxylation profile, KTFA is a highly effective reagent for introducing trifluoromethyl groups into aromatic and heteroaromatic scaffolds via continuous-flow microreactors. It replaces hazardous gaseous alternatives in the scale-up of fluorinated active pharmaceutical ingredients (APIs) [4].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

152.95657024 g/mol

Monoisotopic Mass

152.95657024 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (78.43%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (13.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (78.43%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412 (11.76%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

2923-16-2

Wikipedia

Potassium trifluoroacetate

Dates

Last modified: 08-16-2023

Explore Compound Types